molecular formula C7H6ClF5OS B1425949 3-Chloro-5-(pentafluorosulfur)benzyl alcohol CAS No. 1240256-97-6

3-Chloro-5-(pentafluorosulfur)benzyl alcohol

Cat. No. B1425949
CAS RN: 1240256-97-6
M. Wt: 268.63 g/mol
InChI Key: JXKDNNYDGFDTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(pentafluorosulfur)benzyl alcohol, also known as 3-Chloro-5-CFSB, is a chemical compound with a wide range of applications in scientific research and lab experiments. It is a colorless liquid with a faint odor and is soluble in water and most organic solvents. 3-Chloro-5-CFSB is used in various fields such as chemistry, biochemistry, pharmacology, and medicine. This compound has been studied extensively due to its unique properties and potential applications.

Mechanism of Action

3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB is an electrophilic reagent, which means it is capable of reacting with nucleophiles such as amines, alcohols, and phenols. The reaction between 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB and a nucleophile yields a chloro-substituted product. This reaction is thought to occur through a nucleophilic substitution mechanism.
Biochemical and Physiological Effects
3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB has been found to inhibit the enzyme acetylcholinesterase, which is involved in nerve transmission.

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in lab experiments has several advantages. It is relatively inexpensive and can be easily synthesized. In addition, it is a relatively safe reagent, which means it is unlikely to cause any adverse reactions. However, 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB is also a highly reactive reagent, which can lead to unwanted side reactions.

Future Directions

The potential applications of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB are vast and there are many potential future directions for research. One potential direction is the use of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in the synthesis of complex organic molecules. Another potential direction is the use of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB. Finally, further research could be conducted to explore the potential uses of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in medical imaging and other medical applications.

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of other organic compounds. It has also been used in the synthesis of fluorescent probes, which are used in medical imaging and other medical applications.

properties

IUPAC Name

[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKDNNYDGFDTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(pentafluorosulfur)benzyl alcohol
Reactant of Route 2
3-Chloro-5-(pentafluorosulfur)benzyl alcohol
Reactant of Route 3
3-Chloro-5-(pentafluorosulfur)benzyl alcohol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-(pentafluorosulfur)benzyl alcohol
Reactant of Route 5
3-Chloro-5-(pentafluorosulfur)benzyl alcohol
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-(pentafluorosulfur)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.